(Z)-Lachnophyllum lactone

Übersicht

Beschreibung

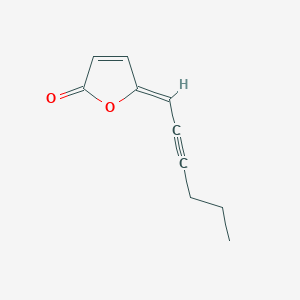

(Z)-Lachnophyllum lactone is an organic compound with the molecular formula C10H10O2 It is a derivative of furanone, characterized by the presence of a hexynylidene group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Lachnophyllum lactone typically involves the Knoevenagel condensation reaction. This reaction is carried out between a furanone derivative and an alkyne in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction is often facilitated by microwave dielectric heating, which enhances the reaction rate and yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Lachnophyllum lactone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The furanone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized furanone derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (4Z)-Lachnophyllum lactone against pathogens such as Mycobacterium tuberculosis and Leishmania infantum.

- Antileishmanial Activity : (4Z)-Lachnophyllum lactone demonstrated significant potency against Leishmania infantum with an EC50 value of 9.6 µM, making it more effective than its methyl ester counterpart . The compound showed a selectivity index (SI) of 8, indicating moderate cytotoxicity towards mammalian cells compared to its antileishmanial activity .

- Antimycobacterial Activity : The lactone was less effective against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) greater than 10 µM for the natural compound. However, analogs with longer alkyl chains showed improved activity, suggesting that structural modifications can enhance efficacy .

Nematocidal Properties

(Z)-Lachnophyllum lactone has been evaluated for its nematicidal activity against root-knot nematodes (Meloidogyne incognita). The compound exhibited an IC50 value of 18.9 mg/L, indicating strong potential as a biopesticide .

- Comparison Table: Nematocidal Activity

| Compound | IC50 (mg/L) |

|---|---|

| (4Z)-Lachnophyllum lactone | 18.9 |

| (2Z)-Lachnophyllum methyl ester | <100 |

Phytotoxic and Herbicidal Effects

The herbicidal properties of (4Z)-Lachnophyllum lactone have been documented in various studies. It has shown significant inhibitory effects on parasitic weeds such as Cuscuta campestris and other root parasitic plants.

- Herbicidal Activity : In assays against Cuscuta campestris, the compound inhibited seedling growth by up to 85% at a concentration of 0.3 mM . This suggests its potential use in sustainable agriculture to manage parasitic weeds.

- Phytotoxic Comparison Table

| Target Species | Inhibition (%) at 0.3 mM |

|---|---|

| Cuscuta campestris | 85 |

| Orobanche minor | >70 |

| Phelipanche ramosa | >40 |

Case Study 1: Antileishmanial Efficacy

A study evaluated the efficacy of various Lachnophyllum compounds against Leishmania infantum. The results indicated that (4Z)-Lachnophyllum lactone was significantly more potent than its methyl ester analogs, highlighting the importance of structural configuration in bioactivity .

Case Study 2: Agricultural Application

In agricultural settings, (4Z)-Lachnophyllum lactone was tested for its ability to control weed growth in crop systems. The compound's high level of phytotoxicity against Cuscuta campestris suggests it could be developed into a natural herbicide, providing an eco-friendly alternative to synthetic chemicals .

Wirkmechanismus

The mechanism of action of (Z)-Lachnophyllum lactone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5Z)-7-Oxozeaenol: A fungal metabolite with similar structural features, known for its inhibitory activity against MAPKKK TAK1.

(5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid: A polyunsaturated fatty acid with multiple Z-double bonds.

Uniqueness

(Z)-Lachnophyllum lactone is unique due to its specific combination of a furanone ring and a hexynylidene group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

(Z)-Lachnophyllum lactone, specifically the (4Z) isomer, is a natural compound isolated primarily from the plant Conyza bonariensis. This compound belongs to a class of chemicals known as acetylenic furanones and has garnered attention due to its diverse biological activities, including phytotoxicity, antifungal properties, and potential applications in agriculture and medicine. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of (4Z)-Lachnophyllum lactone is characterized by an α,β-unsaturated carbonyl group, which is crucial for its biological activity. The stereochemistry at the 4-position significantly influences its interaction with biological targets. The compound has been shown to exhibit different levels of activity against various organisms based on its structural configuration.

Phytotoxic Activity

This compound demonstrates notable phytotoxic effects , particularly against parasitic plants such as Cuscuta campestris, Orobanche minor, and Phelipanche ramosa. Research indicates that this compound can inhibit the germination and growth of these weeds, making it a potential candidate for natural herbicides:

- Inhibition Rates :

- Cuscuta campestris: Up to 85% inhibition at concentrations as low as 0.3 mM.

- Orobanche minor: Over 70% inhibition.

- Phelipanche ramosa: Approximately 40% inhibition.

These findings suggest that this compound could play a significant role in sustainable weed management strategies in agriculture .

Antifungal Activity

The compound also exhibits antifungal properties against several plant pathogenic fungi. Studies have shown that this compound reduces mycelial growth of pathogens such as:

- Verticillium dahliae

- Colletotrichum acutatum

- Colletotrichum gloeosporioides

This antifungal activity is particularly relevant in combating diseases affecting crops, thus supporting agricultural productivity .

Antimicrobial Potential

Emerging research indicates that this compound possesses antimicrobial activity against various bacterial strains. The compound has been evaluated for its effectiveness against pathogens responsible for human diseases, showcasing potential applications in medicine .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The binding interactions can modulate the activity of these targets, leading to the observed biological outcomes. For instance, the presence of the α,β-unsaturated carbonyl group in its structure is critical for its inhibitory effects on target organisms .

Case Studies

- Weed Management : A study demonstrated that extracts containing (4Z)-Lachnophyllum lactone effectively controlled Cuscuta campestris populations in agricultural settings. The application resulted in significant reductions in weed biomass, highlighting its potential as a natural herbicide .

- Fungal Inhibition : In laboratory settings, this compound showed promising results in inhibiting the growth of Verticillium dahliae, suggesting its utility as a biopesticide in crop protection strategies .

Comparative Analysis

| Activity | Target Organism | Inhibition Rate | Concentration (mM) |

|---|---|---|---|

| Phytotoxicity | Cuscuta campestris | Up to 85% | 0.3 |

| Phytotoxicity | Orobanche minor | Over 70% | - |

| Phytotoxicity | Phelipanche ramosa | Approximately 40% | - |

| Antifungal | Verticillium dahliae | Significant reduction | 1 |

| Antifungal | Colletotrichum acutatum | Significant reduction | 1 |

Eigenschaften

IUPAC Name |

(5Z)-5-hex-2-ynylidenefuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUPYFCPQIPDNQ-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC=C1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC#C/C=C\1/C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81122-95-4, 23251-67-4 | |

| Record name | NSC121218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC101775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of (4Z)-Lachnophyllum Lactone in agriculture?

A1: (4Z)-Lachnophyllum Lactone, an acetylenic furanone isolated from Conyza bonariensis, exhibits promising antifungal and phytotoxic activity against various agricultural pests. Research suggests its potential use as a biopesticide against:

- Parasitic Weeds: Demonstrates significant inhibitory activity against the stem parasitic weed Cuscuta campestris [, ] and the root parasitic weeds Orobanche minor and Phelipanche ramosa []. Notably, it also inhibits the germination of its source plant, C. bonariensis [].

- Fungal Pathogens: Shows antifungal activity by reducing mycelial growth of the olive pathogen Verticillium dahliae [] and inhibiting the growth of plant pathogenic fungi Colletotrichum acutatum, Colletotrichum fragariae, and Colletotrichum gloeosporioides [].

Q2: How does the structure of (4Z)-Lachnophyllum Lactone relate to its biological activity?

A: Studies comparing (4Z)-Lachnophyllum Lactone with its structural analogs, (4E)-lachnophyllum lactone and (4Z,8Z)-matricaria lactone, reveal crucial structure-activity relationships [, ].

- Stereochemistry: The Z configuration of the double bond at the 4 position appears crucial for activity against Cuscuta campestris [].

- Unsaturation: The presence and configuration of the double bond in the side chain influence the potency against different targets. For instance, (4Z)-Lachnophyllum Lactone exhibits higher activity against Lemna paucicostata than (4Z,8Z)-matricaria lactone, which has an additional double bond [].

Q3: Are there efficient methods available to obtain sufficient quantities of (4Z)-Lachnophyllum Lactone for further research and potential agricultural applications?

A: While initially isolated in low quantities from Conyza bonariensis [, ], researchers have developed a novel, scalable, and modular total synthesis method for (4Z)-Lachnophyllum Lactone []. This approach allows for the production of gram-scale quantities, overcoming the limitations posed by extraction from natural sources. This development is crucial for advancing research into the compound's mode of action, efficacy, and potential development into a biopesticide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.